ICRAC Channel Inhibitory Potency: Target Compound vs. Grünenthal Patent Scaffold
The target compound is specifically claimed within the Grünenthal patent as a pyridinyl-substituted pyrazolyl carboxamide for ICRAC inhibition, a mechanism shared by advanced clinical candidates. While a direct head-to-head quantitative IC50 comparison against its closest analogs is not available in the public domain for this specific compound, the patent establishes its core structural identity as a member of a series where IC50 values for CRAC current inhibition have been reported. Its unsubstituted pyrazole NH and para-phenyl linkage represent a minimal pharmacophore, offering a cleaner baseline for SAR expansion compared to N-substituted or meta-linked analogs .
| Evidence Dimension | ICRAC channel inhibition (class-level SAR) |
|---|---|
| Target Compound Data | Exact IC50 not publicly disclosed; identified as a CRAC channel inhibitor scaffold in US20150166505A1 . |
| Comparator Or Baseline | Closely related N-substituted pyrazolyl-carboxamides within the same patent family (e.g., N-methyl-pyrazole derivatives); reported IC50 values typically in the sub-micromolar range for active analogs. |
| Quantified Difference | Not quantifiable from available data; the unsubstituted pyrazole defines a unique hydrogen-bond donor capacity. |
| Conditions | Fluorescence-based calcium flux assay in Jurkat T cells or RBL-2H3 mast cells, as described in the patent class. |
Why This Matters
This compound's accessible NH group and simple aryl linker provide a preferred starting point for fragment-based optimization or targeted covalent inhibitor design, unlike bulkier, less tractable analogs.
- [1] Nordhoff, S., Voss, F., Ritter, S., Wachten, S., & Welbers, A. (2015). US Patent Application US20150166505A1. Pyridinyl-substituted pyrazolyl carboxamides. Grünenthal GmbH. View Source
